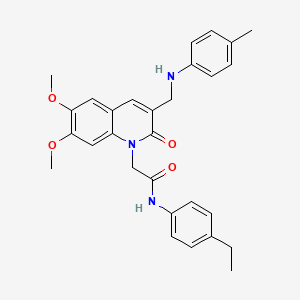
2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on a benzaldehyde ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 3-(difluoromethyl)-6-fluorobenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently employed reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-(difluoromethyl)-6-fluorobenzaldehyde when using sodium methoxide.
Oxidation: 2-Bromo-3-(difluoromethyl)-6-fluorobenzoic acid.
Reduction: 2-Bromo-3-(difluoromethyl)-6-fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The difluoromethyl group can also influence the compound’s lipophilicity and bioavailability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)-6-fluorobenzaldehyde
- 2-Bromo-3-(difluoromethyl)-4-fluorobenzaldehyde
- 2-Bromo-3-(difluoromethyl)-6-chlorobenzaldehyde
Uniqueness
2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine, difluoromethyl, and fluorine substituents on the benzaldehyde ring. This unique arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethyl)-6-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWACVKQSCSSPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)



![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)


![N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B3000451.png)
![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)
![1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea](/img/structure/B3000453.png)
![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)
![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)

